Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-, trans-
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Overview
Description
Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-, trans- is a synthetic compound known for its use in the fragrance industry. It is characterized by a dry, sweet, and creamy scent reminiscent of amber and musk . This compound is often used in sandalwood fragrances and is created in laboratories using various methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-, trans- involves multiple steps, typically starting with the preparation of the indane core structure. The process includes:
Alkylation: Introduction of isopropyl and methyl groups to the indane core.
Acetylation: Addition of an acetyl group to the indane structure.
Industrial Production Methods
In industrial settings, the production of Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-, trans- is optimized for efficiency and cost-effectiveness. The use of renewable materials is increasingly common to preserve natural resources .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-, trans- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups to the indane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-, trans- has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Widely used in the fragrance industry for its unique scent profile.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-, trans- primarily involves its interaction with olfactory receptors. The molecular structure allows it to bind to specific receptors in the nose, triggering a sensory response that is perceived as a distinct fragrance .
Comparison with Similar Compounds
Similar Compounds
- 1- [2, 3-Dihydro-3- (1-Methylethyl)-1, 1, 2, 6-Tetramethyl-1H-Inden-5-Yl]-Ethanone
- 1- [2, 3-Dihydro-1, 1, 2, 6-Tetramethyl-3- (1-Methylethyl)-1H-Inden-5-Yl]-Ethanone
Uniqueness
Ethanone, 1-(2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl)-, trans- stands out due to its specific scent profile and its stability under various conditions. Its unique combination of acetyl, isopropyl, and methyl groups contributes to its distinct olfactory properties .
Properties
CAS No. |
68857-95-4 |
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Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-[(2R,3R)-1,1,2,6-tetramethyl-3-propan-2-yl-2,3-dihydroinden-5-yl]ethanone |
InChI |
InChI=1S/C18H26O/c1-10(2)17-12(4)18(6,7)16-8-11(3)14(13(5)19)9-15(16)17/h8-10,12,17H,1-7H3/t12-,17-/m1/s1 |
InChI Key |
IMRYETFJNLKUHK-SJKOYZFVSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)C(C)C |
SMILES |
CC1C(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)C(C)C |
Canonical SMILES |
CC1C(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)C(C)C |
Synonyms |
5-acetyl-1,1,2,6-tetramethyl-3-isopropylindane traseolide |
Origin of Product |
United States |
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